ELA-32 (human)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

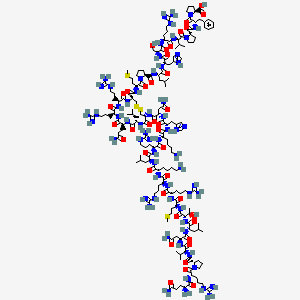

ELA-32 (human), also known as Elabela or Toddler, is a potent and high-affinity agonist of the apelin receptor. It is a peptide consisting of 32 amino acids and plays a crucial role in various physiological processes, including cardiovascular development and function. ELA-32 (human) is known for its ability to stimulate angiogenesis, promote self-renewal of human embryonic stem cells, and activate several signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

ELA-32 (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In an industrial setting, ELA-32 (human) can be produced using recombinant DNA technology. This involves inserting the gene encoding ELA-32 into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then extracted, purified, and subjected to quality control measures to ensure its purity and activity .

Chemical Reactions Analysis

Types of Reactions

ELA-32 (human) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in disulfide bond formation, which is crucial for maintaining its three-dimensional structure. Additionally, ELA-32 can undergo oxidation and reduction reactions, particularly involving its cysteine residues .

Common Reagents and Conditions

Peptide Bond Formation: Typically involves the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Disulfide Bond Formation: Often achieved using oxidizing agents like iodine or air oxidation.

Oxidation and Reduction: Commonly involves reagents such as hydrogen peroxide for oxidation and dithiothreitol (DTT) for reduction.

Major Products Formed

The major products formed from these reactions include the correctly folded and biologically active ELA-32 peptide, as well as various intermediates and by-products that are typically removed during the purification process .

Scientific Research Applications

ELA-32 (human) has a wide range of scientific research applications:

Cardiovascular Research: ELA-32 is used to study its role in heart development, function, and its potential therapeutic applications in treating heart failure.

Stem Cell Research: It promotes the self-renewal and survival of human embryonic stem cells, making it valuable in regenerative medicine.

Cancer Research: ELA-32’s ability to stimulate angiogenesis is of interest in cancer research, particularly in understanding tumor growth and metastasis.

Neuroscience: It functions as an anorexigenic hormone, influencing appetite regulation and energy homeostasis.

Mechanism of Action

ELA-32 (human) exerts its effects by binding to the apelin receptor, a G-protein-coupled receptor. This binding activates several intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the transforming growth factor-beta (TGFβ) pathway. These pathways are involved in cell cycle progression, protein translation, and cellular differentiation. ELA-32 also promotes angiogenesis and vasodilation, contributing to its cardiovascular protective effects .

Comparison with Similar Compounds

Similar Compounds

Apelin: Another peptide that binds to the apelin receptor and shares similar physiological functions with ELA-32.

Angiotensin II: A peptide hormone that also influences cardiovascular function but through a different receptor and signaling pathway.

Vasopressin: A peptide hormone involved in fluid homeostasis and vasoconstriction.

Uniqueness of ELA-32

ELA-32 (human) is unique due to its high affinity and specificity for the apelin receptor. Unlike other similar peptides, ELA-32 does not bind to GPR15 and GPR25 receptors. Its ability to activate multiple signaling pathways and promote self-renewal of human embryonic stem cells further distinguishes it from other peptides .

Properties

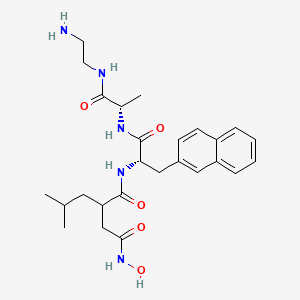

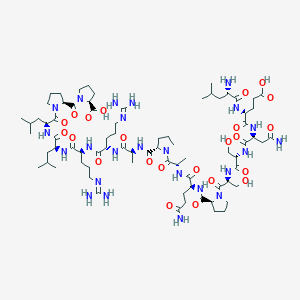

Molecular Formula |

C170H289N63O39S4 |

|---|---|

Molecular Weight |

3968 g/mol |

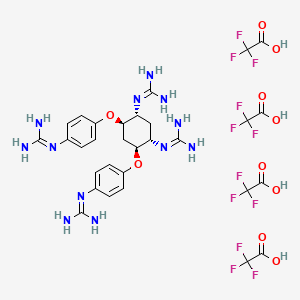

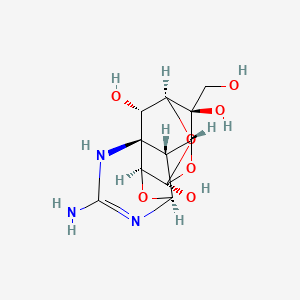

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-13-(3-amino-3-oxopropyl)-7,10-bis(3-carbamimidamidopropyl)-16-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C170H289N63O39S4/c1-86(2)70-109(215-137(245)97(36-19-21-55-171)203-133(241)99(38-23-57-194-164(178)179)205-135(243)101(40-25-59-196-166(182)183)208-141(249)106(53-68-273-14)212-158(266)131(92(13)235)229-150(258)112(73-89(7)8)216-148(256)116(78-128(177)239)222-157(265)129(90(9)10)227-156(264)123-47-31-65-231(123)159(267)107(44-29-63-200-170(190)191)213-132(240)96(173)49-51-125(174)236)143(251)209-102(41-26-60-197-167(184)185)136(244)204-98(37-20-22-56-172)138(246)218-113(75-94-79-192-84-201-94)146(254)220-115(77-127(176)238)149(257)226-120-83-276-275-82-119(225-139(247)103(42-27-61-198-168(186)187)206-134(242)100(39-24-58-195-165(180)181)207-140(248)105(50-52-126(175)237)211-144(252)110(71-87(3)4)217-153(120)261)152(260)214-108(54-69-274-15)160(268)230-64-30-45-121(230)154(262)221-111(72-88(5)6)145(253)219-114(76-95-80-193-85-202-95)147(255)224-118(81-234)151(259)210-104(43-28-62-199-169(188)189)142(250)228-130(91(11)12)162(270)232-66-32-46-122(232)155(263)223-117(74-93-34-17-16-18-35-93)161(269)233-67-33-48-124(233)163(271)272/h16-18,34-35,79-80,84-92,96-124,129-131,234-235H,19-33,36-78,81-83,171-173H2,1-15H3,(H2,174,236)(H2,175,237)(H2,176,238)(H2,177,239)(H,192,201)(H,193,202)(H,203,241)(H,204,244)(H,205,243)(H,206,242)(H,207,248)(H,208,249)(H,209,251)(H,210,259)(H,211,252)(H,212,266)(H,213,240)(H,214,260)(H,215,245)(H,216,256)(H,217,261)(H,218,246)(H,219,253)(H,220,254)(H,221,262)(H,222,265)(H,223,263)(H,224,255)(H,225,247)(H,226,257)(H,227,264)(H,228,250)(H,229,258)(H,271,272)(H4,178,179,194)(H4,180,181,195)(H4,182,183,196)(H4,184,185,197)(H4,186,187,198)(H4,188,189,199)(H4,190,191,200)/t92-,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,129+,130+,131+/m1/s1 |

InChI Key |

QSDOQAYDPQAWEK-PXWSXZDTSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)C)CCC(=O)N)CCCNC(=N)N)CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N7CCC[C@H]7C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)N)O |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N6CCCC6C(=O)NC(CC7=CC=CC=C7)C(=O)N8CCCC8C(=O)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]prop-2-enamide](/img/structure/B10788091.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B10788096.png)

![(19S)-19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;phosphoric acid](/img/structure/B10788125.png)

![(2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B10788133.png)

![2-(3-Chloro-4-fluorophenyl)-N-(1-methylethyl)-6-[3-(4-morpholinyl)propoxy]-4-oxo-pyrido[2,3-d]pyrimidine-3(4H)-acetamidehydrochloride](/img/structure/B10788168.png)

![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride](/img/structure/B10788181.png)

![N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide](/img/structure/B10788190.png)

![2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B10788218.png)